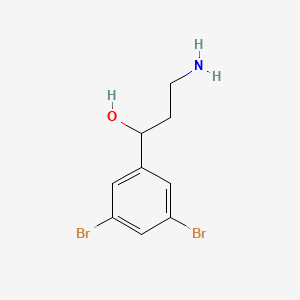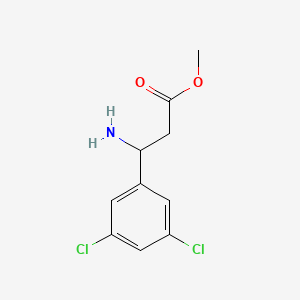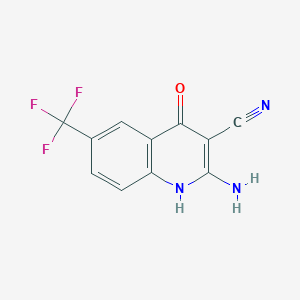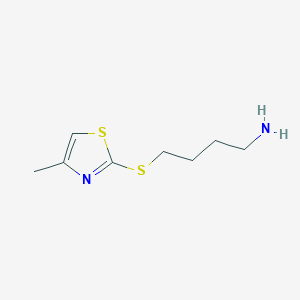
3-Amino-1-(3,5-dibromophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,5-dibromophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11Br2NO It is a derivative of propanolamine, characterized by the presence of an amino group and a hydroxyl group attached to a three-carbon chain, with two bromine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-dibromophenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, phenylpropanol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanol chain.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-1-(3,5-dibromophenyl)propan-1-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted phenylpropanol derivatives.
Scientific Research Applications
Chemistry: 3-Amino-1-(3,5-dibromophenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions due to its specific functional groups.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dibromophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the bromine substitutions on the phenyl ring.
3-Amino-1-phenylpropan-1-ol: Similar structure but lacks the bromine atoms, which may affect its reactivity and applications.
Uniqueness: The presence of bromine atoms in 3-Amino-1-(3,5-dibromophenyl)propan-1-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
3-amino-1-(3,5-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1-2,12H2 |
InChI Key |
DTQVSYKNMVNJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)

![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)


![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)

![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)
![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)



![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
